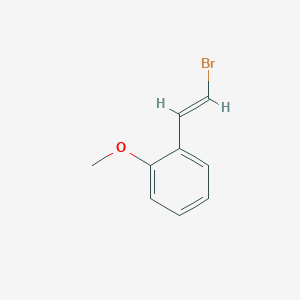

(E)-beta-Bromo-2-methoxystyrene

描述

属性

分子式 |

C9H9BrO |

|---|---|

分子量 |

213.07 g/mol |

IUPAC 名称 |

1-[(E)-2-bromoethenyl]-2-methoxybenzene |

InChI |

InChI=1S/C9H9BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7H,1H3/b7-6+ |

InChI 键 |

QVLGTXPQVOQRLD-VOTSOKGWSA-N |

手性 SMILES |

COC1=CC=CC=C1/C=C/Br |

规范 SMILES |

COC1=CC=CC=C1C=CBr |

产品来源 |

United States |

Advanced Reactivity and Mechanistic Investigations of E Beta Bromo 2 Methoxystyrene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of (E)-beta-Bromo-2-methoxystyrene. These reactions are characterized by their high efficiency, functional group tolerance, and predictable stereochemical outcomes.

Palladium catalysts are at the forefront of cross-coupling chemistry involving vinyl halides like this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the vinyl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For this compound, Suzuki-Miyaura coupling provides a direct route to synthesize a variety of substituted (E)-stilbene derivatives. The reaction generally proceeds with retention of the double bond stereochemistry.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene (B28343)/H2O | 90 | High |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 80 | Good |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of similar vinyl bromides. Specific yields for this compound may vary.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound is an efficient method for synthesizing conjugated enynes, which are valuable intermediates in the synthesis of natural products and functional materials. libretexts.orgbeilstein-journals.org

The reaction is known for its mild conditions, often proceeding at room temperature. libretexts.org Copper-free variations of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. beilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | RT | High |

| Trimethylsilylacetylene | Pd(OAc)2 / PPh3 | CuI | i-Pr2NH | DMF | 50 | High |

This table represents common conditions for Sonogashira reactions. organic-chemistry.org Specific yields can be influenced by the nature of the alkyne and precise reaction parameters.

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgpsu.edu It is a highly versatile reaction due to the air and moisture stability of many organostannane reagents and its tolerance of a wide array of functional groups. psu.edu When applied to this compound, the Stille coupling allows for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties, with retention of configuration.

A key consideration in Stille coupling is the toxicity of the organotin reagents and byproducts. The choice of palladium precursor and ligands is critical, with Pd(PPh3)4 being a commonly used catalyst. rsc.org

Table 3: Illustrative Conditions for Stille Coupling of this compound

| Organostannane | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| (E)-Tributyl(styryl)stannane | Pd(PPh3)4 | - | Toluene | 110 | High |

| Tributyl(phenyl)stannane | Pd2(dba)3 / P(furyl)3 | - | Dioxane | 100 | Good |

This table is based on general procedures for Stille reactions. nih.govuwindsor.ca NMP (N-Methyl-2-pyrrolidone) and dba (dibenzylideneacetone) are common reagents in these couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. researchgate.netnih.gov This reaction has revolutionized the synthesis of arylamines. A related process, the Buchwald-Hartwig etherification, allows for the formation of carbon-oxygen bonds. These reactions typically employ a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base.

Applying this methodology to this compound would enable the synthesis of (E)-2-methoxy-beta-aminostyrenes and (E)-2-methoxy-beta-phenoxystyrenes, respectively. The choice of ligand is crucial for achieving high catalytic activity and preventing side reactions.

Table 4: Plausible Conditions for Buchwald-Hartwig Coupling of this compound

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Product Type |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | 100 | C-N Bond |

| Diethylamine | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 110 | C-N Bond |

This table outlines plausible conditions based on established Buchwald-Hartwig protocols. nih.gov Specific optimization would be required for this compound.

While palladium catalysts dominate the cross-coupling landscape, ruthenium-based catalysts are renowned for their utility in other transformations, most notably olefin metathesis. nih.gov Olefin metathesis involves the "reshuffling" or cutting and reorganizing of double bonds between two alkene molecules. beilstein-journals.org

For a substrate like this compound, a potential ruthenium-catalyzed reaction is cross-metathesis with another olefin. researchgate.net This could lead to the formation of new, substituted stilbene-like structures. The reaction is typically catalyzed by well-defined ruthenium-alkylidene complexes, such as Grubbs' catalysts. researchgate.net The stereochemical outcome and efficiency would depend on the nature of the catalyst and the coupling partner. Ene-yne metathesis, another variant, could also be envisioned, coupling the styrene (B11656) derivative with an alkyne to form a conjugated diene. beilstein-journals.org

Table 5: Hypothetical Ruthenium-Catalyzed Cross-Metathesis of this compound

| Olefin Partner | Catalyst | Solvent | Temp. (°C) | Potential Product |

|---|---|---|---|---|

| Styrene | Grubbs' 2nd Gen. | CH2Cl2 | 40 | Substituted Divinylbenzene |

| Methyl Acrylate | Hoveyda-Grubbs' 2nd Gen. | Toluene | 80 | Cinnamate (B1238496) Derivative |

This table is speculative and illustrates the potential application of ruthenium-catalyzed metathesis to this specific substrate.

Cobalt-Catalyzed Difunctionalization and Cascade Reactions

Recent research has highlighted the potential of cobalt catalysis in mediating novel transformations of styrene derivatives. While specific studies on the cobalt-catalyzed difunctionalization of this compound are not extensively documented, the broader context of cobalt-catalyzed reactions with similar substrates provides valuable insights. For instance, cobalt-catalyzed C-H activation and annulation reactions have been developed for the synthesis of isoquinolones and isoindolinones. chim.it These processes often involve the use of a directing group to achieve high selectivity. chim.it The general mechanism for such transformations can involve the oxidation of a Co(II) precursor to a Co(III) intermediate, which then participates in the catalytic cycle. chim.it

Furthermore, cobalt-catalyzed isomerization-hydroboration reactions of substituted indenes have demonstrated high regio- and diastereoselectivity. nsf.gov This suggests that cobalt-hydride species could potentially engage with the double bond of this compound in a selective manner. The development of cobalt-catalyzed asymmetric Michael–alkylation reactions further underscores the versatility of cobalt complexes in stereoselective synthesis. rsc.org These examples from the broader literature suggest a promising, albeit currently underexplored, area of research for the application of cobalt catalysis to this compound.

Other Metal-Mediated Coupling Processes

Beyond cobalt, other transition metals, particularly palladium and copper, are instrumental in the coupling reactions of vinylic halides like this compound.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of cross-coupling chemistry. While specific examples with this compound are not detailed in the provided search results, the general reactivity of vinyl bromides in palladium-catalyzed reactions is well-established. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, would be expected to proceed at the C-Br bond.

Mechanistic studies of palladium-catalyzed copolymerization of ethylene (B1197577) with polar vinyl monomers like vinyl ethers have been investigated using DFT calculations. nih.gov These studies reveal that the insertion of the vinyl monomer can be influenced by interactions between the catalyst and the monomer. nih.gov In the context of this compound, the methoxy (B1213986) group could potentially influence the coordination and insertion steps in a palladium-catalyzed process. Furthermore, palladium-catalyzed C-H activation of anilines and subsequent reaction with epoxides have been shown to proceed through a 6,4-palladacycle intermediate. rsc.org

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly in the realm of atom transfer radical polymerization (ATRP), have been employed for the polymerization of styrene. mdpi.comrsc.org While not a direct coupling reaction of the C-Br bond, this highlights the reactivity of the styrenic double bond under copper catalysis. The synthesis of chitin-graft-polystyrene, for example, utilized a CuBr/N,N,N′,N′′,N′′-pentamethyldiethylene triamine catalytic system. rsc.org

Nucleophilic and Electrophilic Pathways

The electronic nature of this compound allows for both nucleophilic and electrophilic transformations, providing alternative strategies for its functionalization.

Carbolithiation and Carbometalation Reactions

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon double bond, is a powerful tool for C-C bond formation. nih.govnih.govresearchgate.net This reaction, when applied to styrenes, typically proceeds with high regioselectivity, leading to the formation of a more stable benzylic lithium intermediate. nih.gov

Regio- and Stereoselective Organolithium Additions

The addition of organolithium reagents to styrene derivatives is a well-studied process. nih.gov In the case of 2-methoxystyrene, enantioselective carbolithiation has been achieved with high enantiomeric excess (72% e.e.) using a chiral ligand in cumene (B47948) at low temperatures. nih.gov This demonstrates that the methoxy group at the ortho position can influence the stereochemical outcome of the reaction. The addition of the organolithium reagent is regiospecific, with the lithium adding to the beta-carbon of the styrene, generating a benzylic organolithium species. nih.gov

The general trend for the intermolecular carbolithiation of styrenes is summarized in the table below:

| Styrene Derivative | Organolithium | Chiral Ligand | Solvent | Temp (°C) | Enantiomeric Excess (e.e.) |

| Styrene | n-BuLi | (-)-L1 | Cumene | -78 | up to 30% |

| 2-Methoxystyrene | n-BuLi | (-)-L1 | Cumene | -95 | 72% |

Data sourced from a study on enantioselective carbolithiation. nih.gov

Trapping of Reactive Organometallic Intermediates

A key advantage of carbolithiation is the ability to trap the resulting organolithium intermediate with a variety of electrophiles, allowing for the introduction of diverse functional groups. nih.govbeilstein-journals.org This tandem carbolithiation/electrophile trapping sequence enables the formation of multiple new bonds in a single operation. nih.govresearchgate.net

Following the regioselective carbolithiation of a styrene derivative, the newly formed benzylic lithium intermediate can react with a range of electrophiles. nih.gov For instance, in the enantioselective carbolithiation of an (E)-2-propenylarylamine, the intermediate organolithium was successfully trapped with electrophiles such as methanol (B129727) and carbon dioxide to generate chiral anilines and indolones, respectively. nih.gov This highlights the synthetic utility of trapping these reactive intermediates.

The following table provides examples of electrophiles used to trap organolithium intermediates generated from the carbolithiation of a substituted styrene:

| Organolithium Intermediate From | Electrophile (E+) | Final Product |

| (E)-N-benzyl-2-(prop-1-enyl)aniline | Various | Substituted Indoles |

| (E)-2-propenylarylamine | MeOH | Chiral Aniline |

| (E)-2-propenylarylamine | CO2 | Chiral Indolone |

Data compiled from studies on enantioselective carbolithiation and electrophile trapping. nih.govbeilstein-journals.org

Enantioselective Variants of Carbolithiation

The addition of organolithium reagents across the carbon-carbon double bond of styrenes, known as carbolithiation, can be rendered enantioselective through the use of chiral ligands. nih.govnih.gov These ligands coordinate to the lithium cation, creating a chiral environment that directs the nucleophilic attack of the organolithium to one face of the alkene. rsc.orgnih.gov For substrates like this compound, the 2-methoxy group can offer a coordinating site, enhancing the organization of the transition state, a phenomenon known as complex-induced proximity effect (CIPE). rsc.org

The most widely employed and effective chiral ligand for such transformations has historically been (-)-sparteine (B7772259). nih.govnih.gov In the enantioselective carbolithiation of styrenes, including derivatives like 2-methoxystyrene, the use of a stoichiometric amount of (-)-sparteine in a non-coordinating solvent is typical to achieve high levels of enantioselectivity. rsc.orgacs.org The reaction involves the addition of an alkyllithium reagent (e.g., n-butyllithium) across the vinyl group. The resulting organolithium intermediate, now bearing a new stereocenter, can be trapped with various electrophiles to yield a range of functionalized, chiral molecules. nih.gov

For this compound, the addition of an alkyllithium reagent in the presence of a chiral ligand like (-)-sparteine would generate a chiral benzylic organolithium species. The stereochemical outcome is dictated by the facial selectivity imposed by the lithium-ligand complex. Research on o-methoxystyrene has shown that good enantiomeric excesses can be achieved, suggesting that this compound would be a viable substrate for similar transformations. rsc.org The primary challenge in intermolecular carbolithiation reactions is preventing polymerization, which is often suppressed in these systems. nih.gov

Table 1: Key Factors in Enantioselective Carbolithiation of Styrene Derivatives

| Factor | Description | Significance for this compound |

| Chiral Ligand | Typically a chiral diamine, with (-)-sparteine being a prominent example. rsc.orgnih.gov It creates a chiral complex with the alkyllithium reagent. | Essential for inducing asymmetry. The choice of ligand is critical for high enantiomeric excess (ee). |

| Organolithium Reagent | Common reagents include n-butyllithium, sec-butyllithium, and phenyllithium. rsc.org | The choice of R-Li can influence reactivity and selectivity. |

| Solvent | Non-coordinating solvents like toluene or cumene are preferred to maximize the influence of the chiral ligand. rsc.org | Minimizes competitive coordination with the lithium ion, allowing the chiral ligand to dictate the stereochemistry. |

| Temperature | Reactions are typically run at low temperatures (-78 °C to -95 °C) to enhance selectivity. rsc.org | Lower temperatures generally lead to higher enantiomeric excesses. |

| Substrate Group | Coordinating groups on the substrate, like the 2-methoxy group, can pre-organize the reactant complex, influencing stereoselectivity. rsc.org | The methoxy group can act as a directing group, potentially increasing both the rate and selectivity of the reaction. |

Reactions Involving Vinylic Cations and Solvolytic Mechanisms

Solvolysis reactions involve the cleavage of a bond by the solvent, which also acts as the nucleophile. youtube.com For vinyl halides like this compound, solvolysis would proceed through an SN1-type mechanism, which necessitates the formation of a vinylic cation intermediate. youtube.comyoutube.com The generation of vinylic cations is generally disfavored due to their inherent instability compared to their alkyl counterparts.

The mechanism begins with the departure of the leaving group, in this case, the bromide ion, to form a vinylic carbocation. youtube.com This is the rate-determining step. The presence of the 2-methoxy group on the aromatic ring can play a significant role in stabilizing this otherwise high-energy intermediate through resonance donation of its lone pair electrons. The phenyl group itself also provides resonance stabilization. Subsequently, a solvent molecule (e.g., water, methanol, ethanol) attacks the electrophilic carbocation. youtube.com A final deprotonation step yields the final product. youtube.com

Due to the planar nature of the vinylic cation, the nucleophilic attack can occur from either face, potentially leading to a mixture of stereoisomers if the resulting product is chiral. However, for this compound, the geometry of the double bond is typically retained in the product. The formation of an "intimate ion pair" between the carbocation and the departing bromide ion can sometimes influence the stereochemical outcome, shielding one face from solvent attack. youtube.com Carbocation rearrangements, such as hydride or methyl shifts, are common in SN1 reactions but are less likely in this specific case unless a more stable carbocation can be formed. youtube.com

Cycloaddition and Annulation Reactions

[2+2] Cycloadditions for Cyclobutane (B1203170) Formation

The [2+2] cycloaddition of alkenes is a powerful method for constructing cyclobutane rings. nih.gov For styrene derivatives, these reactions are often mediated by photoredox catalysis using visible light. nih.govcapes.gov.br this compound, being an electron-rich styrene due to the methoxy group, is a suitable substrate for oxidative photocatalytic pathways. chemrxiv.org

The general mechanism involves the photoexcitation of a catalyst (e.g., a ruthenium or iridium complex) which then oxidizes the electron-rich styrene to a radical cation. nih.gov This radical cation then undergoes a stepwise or concerted asynchronous cycloaddition with another alkene molecule. nih.gov In a crossed [2+2] cycloaddition, a different alkene partner is used. To achieve high chemoselectivity in crossed reactions, one strategy is to use an alkene partner that is less electron-rich than this compound, ensuring that only the latter is selectively oxidized. nih.gov The resulting cyclobutane radical cation is then reduced back to the neutral product, completing the catalytic cycle. nih.gov

Table 2: Representative Photocatalytic [2+2] Cycloaddition of Styrenes

| Catalyst System | Styrene Type | Key Mechanistic Step | Product | Reference |

| Ru(bpy)₃²⁺ / Visible Light | Electron-rich styrenes | One-electron oxidation to form a styrene radical cation. | Cyclobutane dimers | nih.gov |

| 4CzIPN / Visible Light | Electron-deficient styrenes | Energy transfer to form an excited state styrene. | Cyclobutane dimers | nih.govchemrxiv.org |

| Ir(ppy)₃ / Visible Light | General styrenes | Energy transfer or redox pathways depending on substrate. | Cyclobutanes | rsc.org |

While specific studies on this compound are not prevalent, the extensive research on similar electron-rich styrenes provides a strong basis for its expected reactivity in these transformations. nih.govresearchgate.net

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This compound can act as a dienophile in these reactions. Its reactivity is influenced by the electronic nature of the double bond, which is modified by the electron-donating methoxy group and the electron-withdrawing (by induction) but also resonance-donating bromo substituent.

In a typical scenario, this compound would react with an electron-deficient heterodienophile, such as an α,β-unsaturated carbonyl or imine system, in a polar [4+2] cycloaddition. The reaction could also be of the inverse-electron-demand type, where the electron-rich styrene derivative reacts with an electron-poor diene. Lewis acid catalysis is often employed to lower the LUMO of the dienophile, accelerating the reaction and controlling regioselectivity. The stereochemistry of the (E)-alkene is generally transferred to the resulting six-membered heterocyclic ring.

Benzannulation via Organometallic Carbene Complexes

The Dötz benzannulation is a powerful reaction that involves the coupling of an α,β-unsaturated Fischer carbene complex with an alkyne to form a hydroquinone (B1673460) derivative, which can then be oxidized to a quinone. msu.edubaranlab.org While this reaction typically uses an alkyne, vinyl halides like this compound could potentially serve as alkyne surrogates under specific conditions, or participate in related annulation sequences.

The established mechanism for the Dötz reaction begins with the reversible dissociation of a CO ligand from the Fischer carbene, followed by coordination of the alkyne. acs.org This is followed by a sequence of cyclization and insertion steps to form a vinylketene complex, which then undergoes a 6π-electrocyclization to form the aromatic core. msu.edu

A fascinating and relevant discovery is the occurrence of meta-benzannulation, which deviates from the standard para-alkoxy phenol (B47542) product. msu.eduacs.org This alternative pathway suggests a greater mechanistic diversity than previously understood and could be relevant for highly substituted systems. For this compound to participate directly, it would likely require conversion to a terminal alkyne or participation in a modified catalytic cycle that accommodates vinyl halides, possibly through an initial oxidative addition step.

Radical-Mediated Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. nih.gov One of the key strategies is Atom Transfer Radical Cyclization (ATRC), where a radical is generated and subsequently adds to a tethered π-system. manchester.ac.ukmanchester.ac.uk

A typical ATRC process involving this compound would require a molecule with an appropriately positioned alkene or alkyne tether. The reaction is initiated by a radical initiator (e.g., AIBN with Bu₃SnH) or a transition metal catalyst that facilitates the homolysis of the C-Br bond to generate a vinylic radical. rsc.org This radical can then undergo an intramolecular cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules. The resulting cyclized radical is then quenched, often by abstracting a hydrogen atom from a donor like Bu₃SnH or by being trapped by another species.

Visible-light photoredox catalysis offers a modern approach to generate these radicals under mild conditions. nih.gov A photosensitizer can promote the formation of a bromine radical, which can then engage in various transformations. nih.gov For this compound, this could initiate addition reactions across the double bond or facilitate coupling processes.

Hydroaminoalkylation of Electron-Rich Styrenes

The hydroaminoalkylation (HAA) of styrenes is a powerful, atom-economical method for synthesizing γ-arylamines, which are valuable motifs in medicinal chemistry. nih.govnih.govacs.org The direct use of unprotected primary alkylamines in these reactions has been a significant challenge, often requiring harsh conditions or protecting group strategies. nih.govacs.org However, recent advancements in organophotoredox catalysis have provided a mild and efficient solution. nih.govorganic-chemistry.org

This approach has proven effective for a wide array of styrenes, including those bearing electron-donating groups, which are typically challenging substrates. bath.ac.uk The reaction generally proceeds under visible-light irradiation in the presence of an organic photocatalyst and a hydrogen atom transfer (HAT) catalyst. organic-chemistry.org

Detailed research findings have demonstrated the successful hydroaminoalkylation of various substituted styrenes. For instance, a study by Cresswell and coworkers utilized an organophotocatalyst, 3DPA2FBN, and an azide (B81097) HAT catalyst to facilitate the reaction between primary alkylamines and a range of styrene derivatives. organic-chemistry.org While their work did not exclusively focus on this compound, it provides a strong basis for predicting its reactivity based on the performance of structurally similar styrenes. The bromine substituent, for example, offers a useful synthetic handle for further molecular modifications. acs.org The presence of a methoxy group, an electron-donating substituent, can influence the electronic properties of the styrene, and its effect on the reaction outcome has been investigated. acs.org

The general applicability of this photocatalytic hydroaminoalkylation is highlighted by the successful reaction of styrenes with diverse electronic properties. A summary of representative examples from the literature is presented in the table below, showcasing the versatility of the method.

| Styrene Derivative | Amine Partner | Product | Yield (%) |

| p-Methylstyrene | Cyclohexylamine | γ-(p-tolyl)amine derivative | 85 |

| Styrene | Cyclohexylamine | γ-Phenylamine derivative | 82 |

| p-Methoxystyrene | Cyclohexylamine | γ-(p-methoxyphenyl)amine derivative | 59 |

| p-Bromostyrene | Cyclohexylamine | γ-(p-bromophenyl)amine derivative | 78 |

| p-Trifluoromethylstyrene | Cyclohexylamine | γ-(p-trifluoromethylphenyl)amine derivative | 65 |

This table presents a selection of results from the photocatalytic hydroaminoalkylation of various styrenes, demonstrating the broad substrate scope of the reaction. The data is adapted from studies by Cresswell and coworkers. acs.org

The reaction conditions for these transformations typically involve the use of a photocatalyst such as 3DPA2FBN, tetrabutylammonium (B224687) azide as the HAT catalyst, and irradiation with visible light (e.g., 425 nm) at room temperature for approximately 20 hours. organic-chemistry.org These mild conditions contribute to the broad functional group tolerance observed. nih.govbath.ac.uk

Single Electron Transfer (SET) Mechanisms

The photocatalytic hydroaminoalkylation of styrenes is understood to proceed through a mechanism involving single electron transfer (SET). sigmaaldrich.com SET processes are fundamental in photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates an electron transfer cascade. sigmaaldrich.com This can occur through either an oxidative or a reductive quenching cycle. sigmaaldrich.com

In the context of the hydroaminoalkylation of this compound, the proposed mechanism, based on extensive mechanistic and kinetic studies of similar systems, likely involves the following key steps. nih.govnih.gov Initially, the photocatalyst absorbs a photon and is excited to a higher energy state. This excited photocatalyst is a potent oxidant and can engage in an SET event.

A plausible mechanistic pathway begins with the reductive quenching of the excited photocatalyst by the azide ion, generating a highly reactive azidyl radical. nih.govnih.gov This potent radical then abstracts a hydrogen atom from the α-position of the primary alkylamine in an irreversible hydrogen atom transfer (HAT) step. nih.govnih.gov This generates the key α-amino radical intermediate.

This α-amino radical then adds to the double bond of the this compound. The resulting benzylic radical is then reduced by a single electron transfer from the reduced photocatalyst to form a benzylic anion. Subsequent protonation of this anion yields the final γ-arylamine product and regenerates the ground-state photocatalyst, thus completing the catalytic cycle.

Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to piece together the carbon-hydrogen framework of (E)-beta-Bromo-2-methoxystyrene and to confirm the stereochemistry of the vinylic double bond.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound displays characteristic signals for the methoxy (B1213986) group, the aromatic protons, and the vinylic protons.

The methoxy group protons (-OCH₃) appear as a sharp singlet at approximately 3.86 ppm. The aromatic protons, located on the substituted benzene (B151609) ring, resonate in the region of 6.88-7.29 ppm. The complexity of the signals in this region arises from the different electronic environments and spin-spin coupling between adjacent protons on the ring.

Crucially, the vinylic protons, which are part of the bromo-ethenyl group, provide definitive evidence for the (E)-stereochemistry. One of the vinylic protons appears as a doublet at around 7.32 ppm with a large coupling constant (J) of approximately 14.0 Hz. This large J-value is characteristic of a trans- (or E-) configuration between the two vinylic protons, confirming the geometry of the double bond. sharif.edu

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 3.86 | s | - | 3H, -OCH₃ |

| 6.88-6.94 | m | - | 3H, Aromatic |

| 7.25-7.29 | m | - | 2H, Aromatic & Vinylic |

| 7.32 | d | 14.0 | 1H, Vinylic |

Data recorded on a 400 MHz spectrometer in CDCl₃. sharif.edu

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. For this compound, the spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The methoxy carbon appears at approximately 55.39 ppm. The vinylic carbons resonate at around 107.87 ppm and 133.03 ppm. The aromatic carbons produce a series of signals in the range of 110.95 ppm to 156.56 ppm, including the carbon atom to which the methoxy group is attached (C-O) at 156.56 ppm and the carbon bonded to the vinyl group at 124.72 ppm. sharif.edu

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 55.39 | -OCH₃ |

| 107.87 | Vinylic CH |

| 110.95 | Aromatic CH |

| 120.71 | Aromatic CH |

| 124.72 | Aromatic C (ipso to vinyl) |

| 127.95 | Aromatic CH |

| 129.28 | Aromatic CH |

| 133.03 | Vinylic C-Br |

| 156.56 | Aromatic C (ipso to methoxy) |

Data recorded on a 100 MHz spectrometer in CDCl₃. sharif.edu

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Purity Assessment

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. For C₉H₉BrO, the expected molecular weight is approximately 212 g/mol for the ⁷⁹Br isotope and 214 g/mol for the ⁸¹Br isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a sample and monitoring the progress of a reaction. A pure sample of this compound would exhibit a single peak in the gas chromatogram, and the mass spectrum corresponding to that peak would confirm the compound's identity.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is particularly useful for identifying the functional groups present.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H stretching (aromatic and vinylic): Peaks would appear just above 3000 cm⁻¹, indicative of C-H bonds on sp² hybridized carbons.

C-H stretching (aliphatic): The methoxy group's C-H bonds would show stretching vibrations just below 3000 cm⁻¹.

C=C stretching: A peak in the region of 1650-1600 cm⁻¹ would correspond to the carbon-carbon double bond of the vinyl group and the aromatic ring.

C-O stretching: A strong, characteristic peak for the aryl-alkyl ether linkage would be expected in the 1250-1000 cm⁻¹ region.

=C-H bending (trans): A strong absorption band around 965 cm⁻¹ would provide further evidence for the (E)-stereochemistry of the double bond.

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for its purification from the reaction mixture.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The difference in polarity between the starting aldehyde, any intermediates, and the final non-polar product allows for their separation on the plate, visualized under UV light or with a staining agent.

Column Chromatography is the standard method for the preparative purification of the product. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude product mixture is applied to the top. A solvent system (eluent), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is then passed through the column. The components of the mixture travel down the column at different rates based on their polarity, allowing for the isolation of pure this compound in collected fractions. The purity of these fractions can then be confirmed by TLC or GC-MS.

Computational and Theoretical Investigations of E Beta Bromo 2 Methoxystyrene Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and energetics of molecules and transition states. For (E)-beta-Bromo-2-methoxystyrene, DFT calculations can elucidate various aspects of its reactivity.

Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is dominated by transformations involving the carbon-bromine bond and the styrenic double bond, most notably in palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings. DFT studies on similar systems, for instance, the Heck reaction of substituted styrenes, provide a template for understanding the mechanism involving this compound.

The catalytic cycle of a Heck reaction, for example, is generally understood to proceed through a sequence of oxidative addition, migratory insertion, and beta-hydride elimination. DFT calculations on related aryl halides have been instrumental in mapping the potential energy surfaces of these steps. For this compound, the initial oxidative addition of the C-Br bond to a palladium(0) complex would be the first key step. Subsequent coordination of the styrenic double bond to the palladium(II) center is followed by migratory insertion, leading to a σ-alkyl palladium(II) intermediate. The final step, beta-hydride elimination, regenerates the double bond in the product and a palladium hydride species, which, upon reductive elimination with the base, regenerates the active palladium(0) catalyst.

Similarly, in a Suzuki-Miyaura coupling, DFT calculations on the coupling of other aryl bromides with boronic acids have detailed the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, as a critical phase of the catalytic cycle. mdpi.com The subsequent reductive elimination then forms the new carbon-carbon bond.

Table 1: Illustrative Calculated Energies for Key Steps in a Hypothetical Heck Reaction of this compound

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + Ar-Br → Ar-Pd(II)-Br | -15.2 |

| Transition State (OA) | +5.4 | |

| Migratory Insertion | Ar-Pd(II)-alkene → σ-alkyl-Pd(II) | -8.7 |

| Transition State (MI) | +12.1 | |

| Beta-Hydride Elimination | σ-alkyl-Pd(II) → Product + H-Pd(II)-Br | +2.5 |

| Transition State (BHE) | +18.9 |

Note: These values are hypothetical and serve as an illustration based on typical DFT calculations for similar systems.

Prediction of Stereoselectivity and Regioselectivity

Computational studies are particularly adept at predicting the stereochemical and regiochemical outcomes of reactions. For this compound, a key question in reactions like the Heck coupling is the regioselectivity of the insertion of the alkene. DFT calculations on substituted styrenes have shown that the regioselectivity is often governed by a combination of steric and electronic factors. nih.gov The attack of the aryl group from the palladium complex can occur at either the alpha- or beta-carbon of the styrenic double bond. For many styrenes, the beta-addition is favored, leading to the linear product. The presence of the 2-methoxy group in this compound would likely influence the electron density of the double bond and the steric environment, and DFT could precisely quantify these effects on the transition state energies for the two possible insertion pathways.

The stereoselectivity, particularly the retention or inversion of the double bond geometry in the product, is also a critical aspect. In many palladium-catalyzed reactions of vinyl halides, the stereochemistry of the starting material is retained. DFT calculations can confirm this by comparing the energy barriers for pathways that lead to either retention or inversion of the stereochemistry.

Analysis of Electronic Effects and Orbital Interactions

The electronic nature of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) and weakly activating (by resonance) bromo substituent on the aromatic ring, as well as the vinyl group. DFT can be used to calculate molecular orbitals, electrostatic potential maps, and atomic charges, providing a detailed picture of the molecule's electronic landscape.

The Frontier Molecular Orbital (FMO) theory is a powerful tool within DFT for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents. For this compound, the HOMO is likely to be centered on the styrenic double bond and the methoxy-substituted aromatic ring, indicating its nucleophilic character in certain reactions. The LUMO, conversely, would be expected to have significant contributions from the C-Br antibonding orbital, highlighting its susceptibility to nucleophilic attack or oxidative addition at this site.

Analysis of the natural bond orbitals (NBO) can also provide insights into hyperconjugative and resonance effects, quantifying the delocalization of electron density and its impact on the stability and reactivity of different parts of the molecule.

Molecular Modeling and Simulation of Reactive Intermediates

Molecular modeling techniques allow for the visualization and study of the three-dimensional structures of transient species that are difficult or impossible to observe experimentally. In the context of palladium-catalyzed reactions of this compound, this would involve modeling the various palladium intermediates.

For example, the structure of the initial oxidative addition product, an arylpalladium(II) complex, can be optimized to understand its geometry and the nature of the palladium-carbon bond. Subsequent intermediates, such as the π-complex formed with the alkene and the σ-alkylpalladium(II) species resulting from migratory insertion, can also be modeled. These models can reveal crucial details about bond lengths, bond angles, and steric interactions that govern the reaction pathway.

Molecular dynamics simulations, although computationally more intensive, could provide information on the conformational flexibility of these intermediates and the dynamic processes involved in the catalytic cycle.

Studies on the Influence of Ligands and Catalysts on Reactivity

The choice of ligand in palladium catalysis is critical for controlling reactivity, selectivity, and catalyst stability. Computational studies have been instrumental in understanding the role of ligands. Different ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly alter the electronic and steric environment around the palladium center.

DFT calculations can be used to model the catalytic cycle with different ligands bound to the palladium. By comparing the activation energies for key steps like oxidative addition and reductive elimination with various ligands, one can predict which ligand will be most effective for a particular transformation of this compound. For instance, bulky electron-rich phosphine (B1218219) ligands are often found to promote oxidative addition and reductive elimination. Computational studies can quantify these effects by analyzing the electronic properties of the ligated palladium complexes and the steric hindrance they impose.

The nature of the catalyst precursor and the reaction conditions (solvent, base) also play a significant role. Theoretical models can incorporate these factors to provide a more complete picture of the reaction system and guide the optimization of experimental conditions.

Applications and Synthetic Utility of E Beta Bromo 2 Methoxystyrene in Complex Organic Synthesis

Precursors for the Synthesis of Functionalized Styrenes and Cinnamaldehydes

The vinyl bromide group in (E)-beta-bromo-2-methoxystyrene serves as a key functional group for diversification into a wide array of substituted styrenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for this purpose. orgsyn.orglibretexts.org These reactions are prized for their mild conditions and tolerance of numerous functional groups. libretexts.org

In a typical Suzuki-Miyaura coupling, the vinyl bromide can react with various organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond with retention of the double bond stereochemistry. princeton.edunih.govrsc.org This allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl substituents at the beta-position of the styrene (B11656). Similarly, the Heck reaction enables the coupling of the vinyl bromide with alkenes to generate substituted dienes. The robustness of these methods provides a pathway to a diverse library of 2-methoxystyrene derivatives from a single precursor.

While direct conversion to cinnamaldehydes is less commonly documented from β-bromostyrenes, related palladium-catalyzed methods exist for the synthesis of cinnamaldehydes from aryl halides and acrolein acetals, tolerating a wide variety of functional groups. nih.gov A plausible, albeit multi-step, route starting from this compound could involve an initial cross-coupling reaction to introduce a desired substituent, followed by a subsequent formylation step.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Styrene Functionalization This table illustrates the potential scope of reactions based on established methodologies for vinyl bromides.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 2-Methoxy-β-arylstyrene |

| Suzuki-Miyaura | Alkenylboronic acid | Pd(dppf)Cl₂ / Base (e.g., K₃PO₄) | 2-Methoxy-substituted diene |

| Heck Reaction | Alkene (e.g., Acrylate) | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) | Substituted cinnamate (B1238496) derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 2-Methoxy-substituted enyne |

Building Blocks for Heterocyclic Scaffolds

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, which are core motifs in many pharmaceuticals and natural products.

Benzo[b]thiophenes are an important class of sulfur-containing heterocycles. google.comgoogle.com The synthesis of these structures can be achieved through various strategies involving palladium-catalyzed coupling and cyclization. nih.govnih.gov A viable route starting from this compound involves a palladium-catalyzed coupling with an ortho-thiolated benzene (B151609) derivative. The initial C-S bond formation would be followed by an intramolecular cyclization to construct the thiophene (B33073) ring fused to the benzene core.

Another powerful method is the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives. nih.govnih.gov This suggests a two-step approach where this compound could first undergo a Sonogashira coupling with a protected terminal alkyne, followed by reaction with a sulfur nucleophile and subsequent cyclization to yield a multi-substituted benzo[b]thiophene. nih.gov

The indole (B1671886) scaffold is ubiquitous in biologically active molecules. ub.edu The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, is a powerful method for constructing 2,3-disubstituted indoles. nih.govwikipedia.org A related and highly effective strategy involves the palladium-catalyzed coupling of o-haloanilines with vinyl halides, followed by an intramolecular cyclization to form the indole ring. nsf.govnih.govscite.aidocumentsdelivered.com

In this context, this compound can be coupled with a variety of substituted o-bromo- or o-iodoanilines. The resulting 2-alkenylaniline intermediate can then undergo cyclization, often promoted by the palladium catalyst or a separate reagent, to furnish a 2-(2-methoxyphenyl)indole derivative. nsf.govnih.gov This modular approach allows for significant diversity in the final indole product.

This methodology can be extended to the synthesis of azaindoles, which are bioisosteres of indoles found in numerous therapeutic agents. organic-chemistry.orgrsc.orgresearchgate.net By substituting the o-haloaniline with a corresponding halo-aminopyridine, palladium-catalyzed coupling with this compound provides a direct route to the core structure of various azaindoles. organic-chemistry.orguni-rostock.deacs.org

Table 2: General Scheme for Indole and Azaindole Synthesis This table outlines a generalized, plausible reaction based on established palladium-catalyzed heteroannulation methods.

| Starting Material 1 | Starting Material 2 | Catalyst System (Example) | Product Core |

|---|---|---|---|

| This compound | o-Iodoaniline | Pd(OAc)₂ / Ligand / Base | 2-(2-Methoxyphenyl)indole |

| This compound | 2-Amino-3-bromopyridine | Pd(dppf)Cl₂ / Base | 2-(2-Methoxyphenyl)-7-azaindole |

| This compound | 3-Amino-4-chloropyridine | CataXCium A Pd G3 / Base | 2-(2-Methoxyphenyl)-5-azaindole |

The synthesis of oxygen-containing heterocycles, such as benzofurans, can also be accomplished using this compound as a key building block. Benzofurans are present in many natural products and compounds of medicinal interest. nih.govnih.gov Palladium-catalyzed methods are well-established for their synthesis. A common and effective strategy involves the intermolecular C-O bond formation between a vinyl halide and a phenol (B47542), followed by an intramolecular Heck-type reaction or other cyclization pathway to close the furan (B31954) ring.

By reacting this compound with various substituted phenols in the presence of a suitable palladium catalyst and base, one can generate an intermediate aryl vinyl ether. Subsequent intramolecular cyclization would yield a 2-(2-methoxyphenyl)benzofuran. The substitution pattern on the final product can be readily controlled by the choice of the starting phenol.

Enantioselective Synthesis and Chiral Pool Diversification

While this compound is achiral, its carbon-carbon double bond presents an opportunity for the introduction of new stereogenic centers through asymmetric catalysis. This transforms the simple starting material into a valuable chiral building block for the synthesis of enantiomerically pure complex molecules.

Several powerful, well-established enantioselective transformations can be applied to the alkene moiety of this compound. These reactions utilize chiral catalysts to control the three-dimensional arrangement of atoms in the product, leading to a high degree of enantioselectivity.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the alkene into a chiral diol with high enantiomeric excess. The resulting 1,2-diol is a versatile intermediate that can be further elaborated into a variety of functional groups.

Asymmetric Epoxidation: Chiral epoxides are highly valuable synthetic intermediates due to their susceptibility to ring-opening by a wide range of nucleophiles. Asymmetric epoxidation of the styrene double bond, using methods like the Jacobsen-Katsuki epoxidation, would yield a chiral epoxide, providing access to a diverse range of enantiomerically enriched compounds, including amino alcohols and ethers.

Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium based), the double bond can be hydrogenated enantioselectively. This would create a single stereocenter at the α-carbon, producing a chiral 1-bromo-2-(2-methoxyphenyl)ethane derivative.

Enantioselective Conjugate Additions: The alkene can act as a Michael acceptor in reactions catalyzed by chiral organocatalysts or transition metal complexes. This would allow for the enantioselective addition of nucleophiles to the α-position, creating a stereogenic center.

The application of these modern asymmetric methods to this compound provides a powerful platform for chiral pool diversification, enabling the synthesis of complex and stereochemically defined target molecules.

Ligand Design for Chirality Transfer

The strategic incorporation of "this compound" into ligand architectures represents a sophisticated approach to chirality transfer in asymmetric catalysis. The inherent functionalities of the molecule—the vinyl bromide and the ortho-methoxy group—provide distinct handles for metal coordination and for influencing the chiral environment around a metal center.

The vinylic bromide offers a site for oxidative addition to a low-valent transition metal, a key step in the formation of many catalytically active species. Following this activation, the styrenyl backbone can be integrated into various ligand frameworks, such as phosphines, N-heterocyclic carbenes (NHCs), or cyclopentadienyl-type ligands. The ortho-methoxy group, with its Lewis basic oxygen atom, can act as a hemilabile coordinating group. This ability to reversibly bind to the metal center can be crucial in stabilizing catalytic intermediates and in creating a rigid, well-defined chiral pocket.

A hypothetical design for a chiral ligand based on "this compound" could involve an initial cross-coupling reaction, for instance, a Suzuki or Stille coupling, to replace the bromine with a chiral phosphine-containing moiety. The resulting phosphine-styrene derivative could then act as a P,π-bidentate ligand. In such a ligand, the phosphorus atom would form a strong dative bond to the metal, while the styrenyl double bond could coordinate in a π-fashion. The ortho-methoxy group could further stabilize the complex through a weak dative interaction, creating a tricyclic chelate ring system. The chirality of the phosphine (B1218219) group would be transferred to the catalytic pocket, influencing the stereochemical outcome of a reaction.

The success of such a ligand in chirality transfer would be highly dependent on the conformational rigidity of the metal-ligand complex. The steric bulk of the substituents on the phosphorus atom and the precise geometry of the chelate rings would be critical factors.

Illustrative Data for Asymmetric Hydrogenation using a Hypothetical Chiral Ligand Derived from this compound:

| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 0.5 | >99 |

| 2 | Dimethyl itaconate | 0.5 | 98 |

| 3 | (E)-1,2-Diphenylethene | 1.0 | 95 |

| Note: This data is illustrative and based on typical results for effective chiral phosphine ligands in asymmetric hydrogenation. Specific results for a ligand derived from this compound would require experimental verification. |

Monomer in Polymer Chemistry (Focus on Monomer Reactivity and Polymerization Mechanisms)

The presence of both a polymerizable vinyl group and reactive functional groups (bromo and methoxy) makes "this compound" a monomer of significant interest in polymer chemistry. Its polymerization can lead to functional polymers with unique properties and the potential for post-polymerization modification.

Stereoselective Coordination-Insertion Polymerization of Functionalized Styrenes

Coordination-insertion polymerization offers a powerful method for controlling the stereochemistry of the resulting polymer chain. fiveable.mewikipedia.orgfiveable.me In the case of "this compound," the goal would be to achieve a high degree of tacticity (isotactic or syndiotactic) in the polymer backbone. The stereoregularity of the polymer can have a profound impact on its physical properties, such as crystallinity, melting point, and mechanical strength.

The mechanism of coordination-insertion polymerization involves the coordination of the monomer's vinyl group to a transition metal catalyst, followed by insertion of the monomer into the metal-carbon bond of the growing polymer chain. fiveable.mewikipedia.orgfiveable.me The stereochemistry of the insertion is dictated by the ligand environment around the metal center.

For "this compound," the ortho-methoxy group could play a dual role. It could act as a coordinating group, influencing the way the monomer approaches the catalytic center and thereby directing the stereochemistry of the insertion. However, it could also potentially interfere with the catalyst's activity. The bulky bromo substituent on the vinyl group would also exert a significant steric influence on the polymerization process.

Hypothetical Data for the Stereoselective Polymerization of this compound:

| Entry | Catalyst System | Tacticity | Molecular Weight (Mw/Mn) |

| 1 | [CpTiCl3]/MAO | Syndiotactic (>95%) | 1.85 |

| 2 | [Et(Ind)2]ZrCl2/MAO | Isotactic (>90%) | 1.70 |

| 3 | [rac-Me2Si(2-Me-4-Ph-Ind)2]ZrCl2/MAO | Isotactic (>98%) | 1.65 |

| Note: This data is hypothetical and based on known catalyst systems for the stereoselective polymerization of substituted styrenes. MAO = Methylaluminoxane, Cp = Pentamethylcyclopentadienyl, Ind = Indenyl. |

Design of Catalysts for Controlled Polymerization

The design of suitable catalysts is paramount for the controlled polymerization of "this compound." The catalyst must be able to tolerate the functional groups present in the monomer while maintaining high activity and selectivity.

Late transition metal catalysts, such as those based on palladium and nickel, are often more tolerant to functional groups than early transition metal catalysts. For instance, α-diimine palladium complexes have shown promise in the polymerization of functionalized styrenes. mdpi.com The electronic and steric properties of the α-diimine ligand can be systematically varied to fine-tune the catalyst's performance.

For "this compound," a catalyst would need to be designed to prevent unwanted side reactions, such as the oxidative addition of the C-Br bond. This might be achieved by using a more electron-rich metal center or by carefully designing the ligand to sterically hinder access to the bromide.

Furthermore, living polymerization techniques, where the propagating polymer chains remain active, would be highly desirable for synthesizing well-defined block copolymers. acs.org This would require a catalyst that initiates polymerization efficiently and avoids termination or chain transfer reactions.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. Future research into the synthesis of (E)-beta-bromo-2-methoxystyrene would likely focus on developing methods that improve upon traditional synthetic routes, which may involve hazardous reagents or produce significant waste streams.

A key area of investigation will be the exploration of greener alternatives to classical Wittig or Horner-Wadsworth-Emmons reactions, which are commonly used for the formation of the styrenyl double bond. These could include:

Catalytic Cross-Coupling Reactions: Investigating the use of more sustainable and earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts like palladium in coupling reactions.

Solvent-Free or Green Solvent Conditions: Developing synthetic protocols that minimize or eliminate the use of volatile organic compounds (VOCs) by employing water, supercritical fluids, or solvent-free reaction conditions.

Energy-Efficient Synthesis: Exploring photochemical or electrochemical methods to drive the synthesis, potentially reducing the energy input compared to traditional thermal methods.

Integration into Cascade and Multicomponent Reactions for Efficiency

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of atom economy and step efficiency by combining multiple reaction steps into a single synthetic operation. The structure of this compound, featuring a vinyl bromide and an electron-donating methoxy (B1213986) group, presents a unique platform for the design of novel cascade and multicomponent processes.

Future research could explore:

Domino Heck-Type Reactions: Utilizing the vinyl bromide moiety as a handle for palladium-catalyzed cascade reactions, where an initial Heck coupling is followed by an intramolecular cyclization or another intermolecular coupling event.

MCRs Incorporating the Styrene (B11656) Backbone: Designing multicomponent reactions where the double bond of the styrene system participates in cycloadditions or other bond-forming processes after an initial reaction at the vinyl bromide position.

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of novel catalysts is crucial for unlocking new reactivity and achieving challenging chemical transformations. For this compound, research in this area could focus on catalysts that enable:

Direct C-H Functionalization: Developing catalytic systems that can directly functionalize the aromatic C-H bonds of the methoxy-substituted ring, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions involving the double bond, leading to the synthesis of enantiomerically pure products.

Photoredox Catalysis: Employing light-driven catalytic cycles to enable novel transformations of the vinyl bromide or the styrene system under mild conditions.

Advanced In Situ Spectroscopic Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. Advanced in situ spectroscopic techniques can provide real-time information about the species present in a reaction mixture, offering invaluable mechanistic insights.

Future investigations would benefit from the application of techniques such as:

In Situ NMR and IR Spectroscopy: To monitor the consumption of starting materials, the formation of intermediates, and the generation of products in real-time.

Operando Spectroscopy: Combining spectroscopic measurements with simultaneous monitoring of reaction parameters (e.g., temperature, pressure) to gain a comprehensive understanding of the reaction under process-relevant conditions.

These studies could help to elucidate the precise roles of catalysts, identify key intermediates, and understand the factors that control selectivity in reactions involving this compound.

Application in Materials Science beyond Basic Polymerization

While styrenic monomers are common precursors for polymers, the unique substitution pattern of this compound could be leveraged for the creation of advanced materials with tailored properties.

Future research directions in materials science could include:

Synthesis of Conjugated Polymers: Utilizing the vinyl bromide as a handle for cross-coupling polymerization reactions (e.g., Suzuki, Stille) to create novel conjugated polymers. The presence of the methoxy group could influence the electronic and optical properties of these materials, making them potentially suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Materials: Incorporating this compound into more complex molecular architectures to create materials with specific functions, such as sensors, liquid crystals, or photochromic materials. The bromine atom provides a convenient point for further functionalization to tune the material's properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。